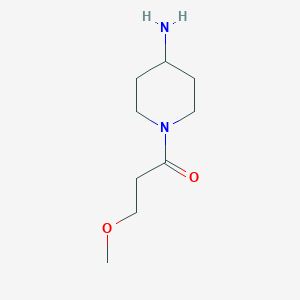

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one

Description

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amino group, and a methoxypropyl group, making it a versatile intermediate for synthesizing other compounds.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-aminopiperidine and 3-methoxypropionyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Catalysts: No specific catalyst is required, but the reaction may be facilitated by the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

Batch Process: The compound can be produced in a batch process where the reactants are mixed, reacted, and then purified.

Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with continuous feeding of reactants and removal of the product can be employed.

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-4-9(12)11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLJENSAJMUUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The amino group can be oxidized to form a nitro group using reagents like hydrogen peroxide or nitric acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are commonly used. Reaction conditions vary depending on the specific reaction, but they generally involve heating and stirring.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Various substituted methoxypropyl derivatives

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)ethan-1-one: Similar structure but lacks the methoxy group.

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one: Similar structure but has an additional double bond.

4-Aminopiperidine: Lacks the methoxypropyl group.

Biological Activity

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . Its structural representation can be summarized as follows:

- SMILES : COCCC(=O)N1CCC(CC1)N

- InChI : InChI=1S/C9H18N2O2/c1-13-7-4-9(12)11-5-2-8(10)3-6-11/h8H,2-7,10H2

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases such as Akt, which plays a crucial role in cell survival and metabolism. Inhibitors targeting the PI3K-Akt pathway have potential applications in cancer therapy due to their ability to modulate cell growth and apoptosis .

- Bruton's Tyrosine Kinase (BTK) : The compound may also exhibit activity against BTK, which is involved in several immune responses and has been implicated in various cancers and autoimmune diseases. Inhibition of BTK can lead to therapeutic effects in conditions like chronic lymphocytic leukemia .

Biological Activity and Case Studies

Several studies have highlighted the biological efficacy of related compounds, shedding light on the potential applications of this compound.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A case study involving structurally similar compounds demonstrated significant antitumor effects in human cancer cell lines. For instance, inhibitors targeting the Akt pathway showed reduced tumor growth in xenograft models, indicating the relevance of this pathway in cancer progression .

Pharmacokinetics and Safety Profile

Preclinical studies on related compounds suggest favorable pharmacokinetic profiles, including good absorption and low clearance rates. Toxicity assessments indicated that these compounds were well-tolerated in animal models, which is crucial for their development as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.